Physical and chemical properties of (2,6-Dibromo-4-methoxyphenyl)methanol
Physical and chemical properties of (2,6-Dibromo-4-methoxyphenyl)methanol
This is an in-depth technical guide on (2,6-Dibromo-4-methoxyphenyl)methanol , designed for researchers and drug development professionals.
Compound Identity & Significance
(2,6-Dibromo-4-methoxyphenyl)methanol is a highly specialized halogenated benzyl alcohol derivative. Unlike its more common isomer, (3,5-dibromo-4-methoxyphenyl)methanol (derived from the direct bromination of anisic acid), this 2,6-dibromo isomer features a sterically congested hydroxymethyl group flanked by two bromine atoms. This unique substitution pattern makes it a valuable scaffold for atropisometric ligand design , Suzuki-Miyaura cross-coupling , and the synthesis of hindered ether linkers in medicinal chemistry.
| Attribute | Details |
| CAS Number | 1643918-95-9 |
| IUPAC Name | (2,6-Dibromo-4-methoxyphenyl)methanol |
| Synonyms | 4-Methoxy-2,6-dibromobenzyl alcohol; 2,6-Dibromo-4-methoxybenzenemethanol |
| Molecular Formula | C₈H₈Br₂O₂ |
| Molecular Weight | 295.96 g/mol |
| SMILES | COc1cc(Br)c(CO)c(Br)c1 |
| Key Structural Feature | Hydroxymethyl group is ortho-flanked by two bromine atoms (steric hindrance). |
Physical & Chemical Properties
The physical profile of (2,6-Dibromo-4-methoxyphenyl)methanol is dominated by the heavy bromine atoms and the hydrogen-bonding capability of the benzyl alcohol group.
Physicochemical Characterization
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Typical of halogenated benzyl alcohols. |
| Melting Point | 115 – 118 °C (Predicted) | Higher than the 3,5-isomer due to symmetry and packing. |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM. | Poor solubility in water and hexanes. |
| Acidity (pKa) | ~13.5 (Alcoholic OH) | Slightly more acidic than benzyl alcohol due to inductive effect of Br. |
| LogP | ~2.71 | Moderately lipophilic; suitable for CNS-active drug scaffolds. |
Spectral Characteristics (Diagnostic)[1]
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¹H NMR (400 MHz, CDCl₃):
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δ 7.15 (s, 2H): Aromatic protons at C3/C5. The singlet confirms the symmetric 2,6-dibromo substitution.
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δ 4.85 (d, 2H): Benzylic -CH ₂OH. Often appears as a doublet if coupling with OH is resolved, or singlet if exchanged.
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δ 3.80 (s, 3H): Methoxy -OCH ₃.
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δ 2.10 (t, 1H): Hydroxyl -OH (variable).
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¹³C NMR: Distinctive shift for C-Br (~124 ppm) and the deshielded C-O (methoxy) carbon.
Synthesis Protocols
The synthesis of the 2,6-dibromo isomer is chemically distinct from the 3,5-dibromo isomer. Direct bromination of 4-methoxybenzyl alcohol yields the 3,5-isomer (ortho to the strong -OMe donor). To achieve the 2,6-pattern (meta to -OMe, ortho to -CH₂OH), a Directed Ortho-Lithiation (DoL) strategy is required.
Route: Lithiation of 3,5-Dibromoanisole (The "Halogen Dance" Route)
This protocol exploits the extreme acidity of the proton located between two bromine atoms (C4 position of the anisole ring).
Step-by-Step Methodology
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Starting Material: 3,5-Dibromoanisole (1,3-dibromo-5-methoxybenzene).
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Reagents: Lithium Diisopropylamide (LDA), DMF, Sodium Borohydride (NaBH₄).
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Solvent: Anhydrous THF.
Protocol:
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Lithiation: Charge a flame-dried flask with 3,5-dibromoanisole (1.0 eq) and anhydrous THF under Argon. Cool to -78 °C .[1][2][3][4]
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Deprotonation: Add LDA (1.1 eq) dropwise over 30 mins. The bulky base removes the proton at C4 (between the two Br atoms) rather than C2, driven by the inductive acidification from the halogens.
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Formylation: Stir for 1 hour at -78 °C, then quench with anhydrous DMF (1.5 eq). Allow to warm to room temperature.
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Workup: Quench with sat. NH₄Cl. Extract with EtOAc. This yields the intermediate 2,6-Dibromo-4-methoxybenzaldehyde .
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Reduction: Dissolve the crude aldehyde in Methanol (0 °C). Add NaBH₄ (1.5 eq) portion-wise. Stir for 30 mins.
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Purification: Quench with water, extract with DCM. Purify via recrystallization (Hexane/EtOAc) or silica column chromatography.
Visualization: Synthesis Logic
The following diagram contrasts the synthesis of the 2,6-isomer vs. the 3,5-isomer.
Caption: Divergent synthesis pathways showing how lithiation logic is required to access the 2,6-dibromo target, whereas standard bromination yields the 3,5-isomer.
Chemical Reactivity & Applications
The 2,6-dibromo motif provides unique reactivity profiles compared to standard benzyl alcohols.
A. Suzuki-Miyaura Cross-Coupling
The two bromine atoms are chemically equivalent but sterically hindered.
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Mono-coupling: Challenging due to symmetry, but possible with bulky phosphine ligands (e.g., XPhos, Buchwald precatalysts) that can discriminate between the oxidative addition products.
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Double-coupling: Allows for the synthesis of terphenyl derivatives or extended conjugated systems used in organic electronics (OLEDs).
B. Nucleophilic Substitution (Benzylic Position)
The benzylic hydroxyl group is flanked by two bromine atoms.
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Sɴ2 Reactions: Highly suppressed due to steric shielding by the ortho-bromines. Conversion to benzyl bromide (using PBr₃) or mesylate requires forcing conditions.
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Sɴ1 Reactions: Favored. The carbocation is stabilized by the p-methoxy group, but the ortho-bromines may destabilize it inductively. Acid-catalyzed etherification works well.
C. Lithiation / Halogen Exchange
Treatment with n-BuLi at -78 °C effects Lithium-Halogen Exchange at the C2 position.
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This generates a transient benzylic alkoxide-aryllithium species.
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Application: Can be trapped with electrophiles (e.g., CO₂, I₂, aldehydes) to create unsymmetrical 2,4,6-substituted aromatics.
Handling & Safety Data
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Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to slow oxidation to the aldehyde if exposed to air/light.
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Spill Response: Absorb with sand or vermiculite. Do not allow to enter drains.
References
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PubChem. (2025). (2,6-Dibromo-4-methoxyphenyl)methanol Compound Summary. National Library of Medicine. Link
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Gogoi, P., & Konwar, D. (2005).[5] Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation. Royal Society of Chemistry. Link
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BenchChem. (2025). Synthesis and Characterization of Brominated Methoxybenzoic Acids. Link
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Saa, J. M., et al. (2006). Directed Ortho-Lithiation of Anisole Derivatives: Mechanism and Regioselectivity. Journal of Organic Chemistry. Link
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Leroux, F., et al. (2005). Lithium-Halogen Exchange vs. Deprotonation in Polybromoanisoles. Tetrahedron. Link
